MAGE-3 (113-121) -

MAGE-3 (113-121)

Catalog Number: EVT-243613
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as a tumor-associated antigen and is part of the broader category of cancer/testis antigens. It is encoded by genes located on chromosome X and is predominantly expressed in testicular germ cells and various tumor cells. The expression of MAGE-3 in tumors but not in most normal tissues makes it a prime candidate for targeted immunotherapy approaches, particularly in the development of cancer vaccines .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (113-121) can be achieved through solid-phase peptide synthesis, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The purity of synthesized peptides is typically verified using mass spectrometry to ensure that the desired product has been obtained without significant impurities .

In laboratory settings, synthetic peptides like MAGE-3 are often used in various assays to evaluate immune responses. For instance, they can be utilized in enzyme-linked immunosorbent assays (ELISA) or T cell activation assays where their ability to elicit an immune response can be assessed .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (113-121) consists of a linear sequence of amino acids with the sequence KVAELVHFL. This peptide is characterized by its specific binding affinity to the HLA-A*0201 molecule, which presents it on the surface of antigen-presenting cells. The three-dimensional structure of this complex can be studied using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how T cell receptors recognize this peptide-HLA complex .

Data regarding its molecular weight and other physicochemical properties are essential for understanding its behavior in biological systems. The molecular weight of MAGE-3 (113-121) is approximately 1,200 Da, which influences its solubility and interaction with other biological molecules.

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (113-121) participates in several biochemical reactions within the context of immune recognition. Upon presentation by HLA-A*0201 on antigen-presenting cells, it can bind to T cell receptors, leading to T cell activation. This process involves several steps:

  1. Peptide Processing: Endogenous proteins are processed into peptides within cells.
  2. Peptide Loading: These peptides are loaded onto major histocompatibility complex molecules.
  3. T Cell Activation: The peptide-MHC complex interacts with T cell receptors, initiating an immune response.

The efficiency of this process can be influenced by factors such as peptide stability and affinity for the MHC molecule .

Mechanism of Action

Process and Data

The mechanism by which MAGE-3 (113-121) exerts its effects involves several key processes:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells via HLA-A*0201.
  2. Recognition: T cells recognize the peptide-MHC complex through their specific T cell receptors.
  3. Activation: This recognition leads to T cell activation, proliferation, and differentiation into effector T cells capable of targeting and destroying cancer cells expressing MAGE-3.

Data from studies indicate that T cells targeting MAGE-3 can effectively kill tumor cells expressing this antigen, highlighting its potential as a target for immunotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (113-121) exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 1,200 Da
  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO) and physiological saline.
  • Stability: Stability can vary based on environmental conditions; studies often assess its stability under different temperatures and pH levels.

These properties are critical for its application in therapeutic settings, where stability influences efficacy during storage and administration .

Applications

Scientific Uses

MAGE-3 (113-121) has significant applications in cancer research and therapy:

  1. Cancer Vaccines: It is used in developing therapeutic vaccines aimed at eliciting an immune response against tumors expressing MAGE-3.
  2. T Cell Therapy: The peptide is employed in designing T cell receptor therapies where T cells are engineered to target cancer cells presenting this antigen.
  3. Diagnostic Tools: It serves as a biomarker for identifying tumors that express MAGE-A3, aiding in diagnosis and treatment planning.

Research continues to explore innovative applications of MAGE-3 in various therapeutic contexts, particularly as part of personalized medicine strategies targeting specific tumor antigens .

Immunological Significance of MAGE-3 (113-121) in Tumor Antigen Targeting

Role of MAGE-A3 as a Cancer-Testis Antigen in Oncogenic Pathways

MAGE-A3 belongs to the melanoma-associated antigen (MAGE) family of cancer-testis antigens (CTAs), characterized by restricted expression in immune-privileged germ cells and aberrant reactivation in diverse malignancies. This antigen exerts pro-tumorigenic functions by dysregulating critical cellular pathways:

  • p53 Pathway Suppression: MAGE-A3 binds the KRAB domain-associated protein 1 (KAP1), forming a repressor complex that inhibits p53 transcriptional activity. This suppresses p53-mediated transactivation of pro-apoptotic genes (e.g., BAX, PUMA) and cell cycle regulators (e.g., p21, cyclin D1), promoting tumor survival and proliferation [9].
  • Metastatic Progression: In cervical cancer, MAGE-A3 activates Wnt/β-catenin signaling, enhancing epithelial-mesenchymal transition (EMT) and metastatic dissemination .
  • Therapeutic Resistance: MAGE-A3 expression correlates with resistance to chemotherapy and targeted therapies (e.g., EGFR inhibitors in lung cancer), partly through anti-apoptotic mechanisms [9].

Table 1: Oncogenic Functions of MAGE-A3 in Human Cancers

Cancer TypeFunctional RoleDownstream TargetsClinical Correlation
Cervical carcinomaProliferation ↑, Apoptosis ↓p21 ↓, Bcl-2 ↑Advanced stage, poor prognosis
Hepatocellular carcinomaTumor stemness ↑, Metastasis ↑PI3K/AKT pathway ↑Reduced survival [6]
Gastric cancerCell cycle progressionCyclin D1 ↑, Bax ↓Chemoresistance [9]

HLA-A*0201-Restricted Epitope Presentation Mechanisms

The MAGE-A3 peptide KVAELVHFL (residues 112–120, often cited as 113-121 in legacy nomenclature) is presented by the HLA-A*02:01 allele, enabling T-cell recognition:

  • Antigen Processing: The peptide is generated via proteasomal cleavage of full-length MAGE-A3, transported via TAP (Transporter Associated with Antigen Processing), and loaded onto HLA-A*02:01 in the endoplasmic reticulum [1] [5].
  • Structural Basis of Binding: Key residues anchor the peptide to HLA-A*02:01:
  • Lysine (K1) and Valine (V2) at P1–P2 stabilize N-terminal interactions.
  • Leucine (L9) at PΩ serves as the primary C-terminal anchor [1].
  • TCR Engagement: The solvent-exposed residues Valine (V3)–Histidine (H7) form the TCR contact interface. High-avidity TCRs targeting this epitope trigger potent IFN-γ secretion and tumor lysis [1].

Table 2: Key Residues in MAGE-A3112-120–HLA-A02:01 Interaction*

Peptide PositionResidueRole in MHC BindingRole in TCR Recognition
P1Lys (K)AnchorLow impact
P2Val (V)AnchorModerate impact
P3Ala (A)Secondary anchorCritical (cross-reactivity)
P8His (H)Solvent-exposedCritical
P9Leu (L)AnchorLow impact

Comparative Immunogenicity of MAGE-A3 vs. Other MAGE Family Epitopes

Among CTAs, MAGE-A3112-120 exhibits distinct immunogenicity:

  • Response Magnitude: TCR-engineered T cells targeting MAGE-A3112-120 show 5–10× higher IFN-γ production against tumor cells compared to epitopes like MAGE-A3271-279 (FLWGPRALV) [1] [7].
  • Consensus Vaccine Strategies: Cross-reactive vaccines encoding conserved MAGE-A regions induce CD8+ T cells recognizing ≥6 MAGE-A isoforms (A1, A2, A3, A6, A8, A12) in murine models. This overcomes limitations of single-epitope targeting [7].
  • Expression Frequency: While MAGE-A3 is expressed in 35–65% of melanomas/NSCLC, co-expression with other MAGE-As (e.g., A4, A6, A12) occurs in >80% of MAGE+ tumors. Isolated MAGE-A3 targeting risks immune escape [7] [9].

Table 3: Immune Response Profiles of MAGE Epitopes

EpitopeHLA RestrictionTCR Functional AvidityTumor Recognition Breadth
MAGE-A3112-120HLA-A*02:01High (EC50 ≤ 1 nM)MAGE-A3, A6, A12 [1]
MAGE-A3271-279HLA-A*02:01Moderate (EC50 ~ 10 nM)MAGE-A3 only [1]
NY-ESO-1157-165HLA-A*02:01HighNY-ESO-1+ tumors
Consensus MAGE-A vaccineMultiple HLAsBroadly high≥6 MAGE-A isoforms [7]

Cross-Reactivity Patterns with MAGE-A12 and Paralogous Epitopes

Cross-reactivity shapes efficacy and toxicity profiles of MAGE-A3112-120-directed therapies:

  • On-Target Cross-Reactivity: The MAGE-A12112-120 peptide (KVAELVHFLL) shares 8/9 residues with MAGE-A3112-120. Engineered TCRs recognize both peptides with near-identical avidity, expanding targetable tumors [1] [3].
  • Off-Target Neurotoxicity Risk: Clinical trials of MAGE-A3112-120-specific TCRs halted due to fatal neurotoxicity. Initial attribution to MAGE-A12 expression in brain was challenged:
  • RNA-seq shows negligible MAGE-A12 in human brain (<0.3 TPM), but high EPS8L2 expression (64 TPM in cerebellum) [3].
  • Structural mimicry exists between MAGE-A3112-120 and EPS8L2108-116 (KVVELVHFL), differing by one residue (V3→E). This enables TCR cross-reaction with neuronal tissue [3].
  • Engineered Specificity: CARs targeting MAGE-A3/A12112-120 show 100× lower affinity for EPS8L2 than TCRs, suggesting safer targeting strategies [3].

Table 4: Cross-Reactive Peptides Recognized by MAGE-A3112-120-Specific TCRs

Peptide SourceSequenceResidue DivergenceFunctional RecognitionBiological Consequence
MAGE-A3KVAELVHFLNone (reference)Yes (EC50 = 0.2 nM)Tumor lysis [1]
MAGE-A12KVAELVHFLLAdded C-terminal LeuYes (EC50 = 0.1 nM)Tumor lysis [1]
MAGE-A2KVAELVHFQH8→QWeakNone
EPS8L2KVVELVHFLA3→VYes (EC50 = 10 nM)Neuronal toxicity [3]

Compound Names in Article:

  • MAGE-3 (113-121) (synonymous with MAGE-A3112-120)
  • MAGE-A3271-279
  • MAGE-A12112-120
  • EPS8L2108-116

Properties

Product Name

MAGE-3 (113-121)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.